Scientific Field: Organic Chemistry
Summary of the Application: The sulfonyl fluoride motif of 3-Bromobenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids This is a new approach in click chemistry, providing a complimentary method to using amides and phosphate groups as linkers
Summary of the Application: Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science.
Methods of Application/Experimental Procedures: The exact procedures can vary depending on the specific experiment, but the general approach involves using fluorosulfonyl radicals for the synthesis of sulfonyl fluorides.
Results/Outcomes: The use of fluorosulfonyl radicals in the synthesis of sulfonyl fluorides has been shown to be an effective method.
Scientific Field: Medicinal Chemistry
Summary of the Application: Sulfonyl fluorides, such as 3-Bromobenzenesulfonyl fluoride, are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis.
Methods of Application/Experimental Procedures: The exact procedures can vary depending on the specific experiment, but the general approach involves using FSO2-containing reagents for the synthesis of sulfonyl fluorides.
Results/Outcomes: The use of FSO2-containing reagents in the synthesis of sulfonyl fluorides has been shown to be an effective method.
3-Bromobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4BrFO2S. It is characterized by a bromine atom attached to the benzene ring and a sulfonyl fluoride functional group. This compound is recognized for its versatility in various synthetic and chemical processes, particularly in organic chemistry and biochemical applications. Its unique structure allows it to participate in a range of
3-BSF acts as a linker molecule in click chemistry, enabling the conjugation of small molecules with biomolecules. The SO2F group facilitates a rapid and efficient reaction with the hydroxyl group on the biomolecule, forming a stable amide bond. This conjugation strategy offers an alternative to traditional methods using amides and phosphates as linkers [].
These reactions highlight the compound's utility as a building block in organic synthesis.
The biological activity of 3-bromobenzenesulfonyl fluoride is primarily attributed to its ability to form stable covalent bonds with specific molecular targets. It reacts with nucleophilic amino acid residues in proteins, resulting in stable sulfonyl linkages. This property makes it particularly useful in the design of enzyme inhibitors and other bioactive molecules. Its reactivity has been exploited in various biochemical studies, including modifications of proteins and nucleic acids .
3-Bromobenzenesulfonyl fluoride can be synthesized through several methods:
3-Bromobenzenesulfonyl fluoride finds applications across various fields:
Interaction studies involving 3-bromobenzenesulfonyl fluoride have focused on its mechanism of action when interacting with proteins and nucleic acids. The formation of sulfonyl linkages with nucleophilic sites on biomolecules has been extensively studied to understand its potential as an inhibitor or modulator of biological activity. These interactions are crucial for developing new therapeutic agents targeting specific enzymes or pathways within biological systems .
3-Bromobenzenesulfonyl fluoride can be compared with other sulfonyl fluoride derivatives:
Compound Name | Structure Feature | Unique Aspects |
---|---|---|
Benzenesulfonyl fluoride | No halogen substituent | Simpler structure; less reactive |
4-Bromobenzenesulfonyl fluoride | Bromine at para position | Different reactivity profile due to position |
4-Chlorobenzenesulfonyl fluoride | Chlorine instead of bromine | Varying electronic effects influencing reactivity |
The presence of the bromine atom at the meta position on the benzene ring in 3-bromobenzenesulfonyl fluoride contributes to its unique reactivity and selectivity compared to these similar compounds . This structural feature influences its applications and effectiveness in
The synthesis of sulfonyl fluorides dates back to the early 20th century, with foundational work on sulfonyl chlorides as precursors. However, the shift toward fluorides was driven by their superior stability and resistance to hydrolysis compared to chlorides. The modern era of sulfonyl fluoride chemistry was catalyzed by the discovery of sulfur(VI) fluoride exchange (SuFEx) reactions, pioneered by K. Barry Sharpless, which highlighted their utility in click chemistry.
Key milestones in sulfonyl fluoride development
3-Bromobenzenesulfonyl fluoride occupies a unique niche due to its dual functional groups:
Comparison with sulfonyl chlorides
Property | Sulfonyl Fluorides | Sulfonyl Chlorides |
---|---|---|
Hydrolytic Stability | High (pH 1-7) | Moderate |
Nucleophilic Reactivity | Moderate | High |
Biological Applications | Protease inhibitors | Limited due to instability |
This balance makes 3-bromobenzenesulfonyl fluoride particularly valuable in medicinal chemistry for designing covalent inhibitors.
The compound serves as a versatile building block in contemporary synthesis:
Application Areas
Synthetic Advantages
3-Bromobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C₆H₄BrFO₂S [1] [2] [3]. The compound has a molecular mass of 239.06 atomic mass units, which corresponds to the sum of its constituent atomic masses [1] [4]. More precisely, the average molecular mass is reported as 239.058 atomic mass units, while the monoisotopic mass is 237.909941 atomic mass units [1]. This compound belongs to the class of aryl sulfonyl fluorides, characterized by a benzene ring bearing both a bromine substituent at the meta position and a sulfonyl fluoride functional group [5] [6].
The molecular composition consists of six carbon atoms forming the aromatic benzene ring, four hydrogen atoms, one bromine atom, one fluorine atom, two oxygen atoms, and one sulfur atom [2] [3] [7]. The structural arrangement places the bromine substituent at the 3-position (meta position) relative to the sulfonyl fluoride group attached to the benzene ring [6] [8].
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₄BrFO₂S | [1] [2] [3] |
Average Molecular Mass | 239.058 amu | [1] |
Monoisotopic Mass | 237.909941 amu | [1] |
Atomic Composition | 6C, 4H, 1Br, 1F, 2O, 1S | [2] [3] |
The spatial configuration of 3-bromobenzenesulfonyl fluoride is characterized by a planar benzene ring with tetrahedral geometry around the sulfur center [9] [10]. The sulfonyl fluoride group (-SO₂F) adopts a tetrahedral arrangement with the sulfur atom at the center, bonded to two oxygen atoms, one fluorine atom, and the carbon atom of the benzene ring [10]. The tetrahedral bond angles around the sulfur center approximate 109.5 degrees, which is consistent with sp³ hybridization [10].
The benzene ring maintains its characteristic planar structure with carbon-carbon bond lengths typical of aromatic systems [6]. The carbon-sulfur bond connects the aromatic ring to the sulfonyl fluoride moiety, while the bromine substituent forms a direct carbon-bromine bond at the meta position [6] [8]. The sulfonyl group exhibits strong sulfur-oxygen double bond character, with the sulfur-fluorine bond being considerably shorter and stronger than typical sulfur-halogen bonds [11] [12].
The molecular geometry can be described as having a planar aromatic component with a tetrahedral sulfonyl center extending from the ring plane [9]. This three-dimensional arrangement influences both the chemical reactivity and physical properties of the compound [11] [13].
The electronic distribution in 3-bromobenzenesulfonyl fluoride is significantly influenced by the electron-withdrawing nature of both the bromine substituent and the sulfonyl fluoride group [11] [14] [15]. The bromine atom, being an electronegative halogen, exerts an inductive electron-withdrawing effect through sigma bonds [14]. Similarly, the sulfonyl fluoride group is a powerful electron-withdrawing substituent that depletes electron density from the benzene ring through both inductive and resonance effects [11] [15].
The sulfonyl fluoride functional group serves as the primary reactive center in the molecule [11] [16]. The sulfur atom in this group exhibits electrophilic character due to its oxidation state of +6 and the electron-withdrawing effects of the attached oxygen and fluorine atoms [11] [17]. This electrophilicity makes the sulfur center susceptible to nucleophilic attack, which is the basis for the compound's participation in sulfur fluoride exchange reactions [11] [16].
The electronic properties of the compound are further modulated by the meta-substitution pattern [17] [14]. The meta-positioned bromine atom directs electron density away from the ortho and para positions, creating a complementary electronic environment with the electron-withdrawing sulfonyl fluoride group [14] [15]. This electronic distribution pattern affects the compound's reactivity profile and stability characteristics [17] [13].
Electronic Feature | Description | Impact |
---|---|---|
Electron-withdrawing groups | Br and SO₂F substituents | Reduced ring electron density [14] [15] |
Sulfur electrophilicity | S(VI) oxidation state | Primary reactive center [11] [17] |
Meta-substitution pattern | Br at position 3 | Complementary electronic effects [14] |
3-Bromobenzenesulfonyl fluoride exists as a liquid under standard conditions [2] [18] [19]. The compound typically appears as a colorless to light yellow liquid, with the slight coloration potentially arising from trace impurities or partial decomposition products [5] [19]. Commercial samples are often described as clear colorless to pale yellow liquids [20]. The liquid state at room temperature is consistent with the molecular structure and intermolecular forces present in the compound [18] [21].
The physical appearance can vary slightly depending on purity levels and storage conditions [19]. High-purity samples approaching 95% or greater purity typically exhibit a more colorless appearance [19] [21]. The compound maintains its liquid form across a range of typical laboratory temperatures, making it convenient for synthetic applications and handling [18] [21].
The boiling point of 3-bromobenzenesulfonyl fluoride demonstrates significant pressure dependence, as is characteristic of organic compounds [18] [22] [21] [8]. Under reduced pressure conditions of 1.0 Torr, the compound boils at 90°C [8]. At the more commonly referenced pressure of 23 Torr, the boiling point ranges from 122°C to 126°C [18] [22] [21].
This pressure-dependent boiling behavior reflects the compound's molecular interactions and volatility characteristics [21] [23]. The relatively high boiling point, even under reduced pressure, indicates significant intermolecular forces, likely including dipole-dipole interactions arising from the polar sulfonyl fluoride group and the electronegative bromine substituent [21] [23].
Pressure Condition | Boiling Point Range | Source |
---|---|---|
1.0 Torr | 90°C | [8] |
23 Torr | 122-126°C | [18] [22] [21] |
The density of 3-bromobenzenesulfonyl fluoride is reported as 1.753±0.06 grams per cubic centimeter at 25°C [18] [24] [21]. This relatively high density reflects the presence of heavy atoms, particularly bromine and sulfur, within the molecular structure [24] [21]. The density value of 1.7355 g/cm³ at 25°C is consistently reported across multiple sources [24] [21] [23].
The high density is characteristic of halogenated aromatic compounds and sulfonyl-containing molecules [21] [23]. The presence of the bromine atom, with its significant atomic mass, contributes substantially to the overall density of the compound [21]. The precise density measurement is important for accurate volumetric calculations in synthetic applications and analytical procedures [24] [21].
The refractive index of 3-bromobenzenesulfonyl fluoride is measured as n²⁰ᴅ = 1.5392 [2] [24] [21]. This optical property provides insight into the compound's electronic polarization and molecular packing characteristics [24] [21] [23]. The refractive index value is consistent with aromatic compounds containing electron-withdrawing substituents [21] [23].
The CAS registry system assigns this number based on the compound's specific molecular structure and connectivity [8]. This identifier is essential for chemical commerce, regulatory compliance, and scientific literature referencing [6] [8]. The number 454-65-9 is consistently associated with this specific bromobenzenesulfonyl fluoride isomer across all major chemical databases [1] [3] [7].
The International Chemical Identifier (InChI) for 3-bromobenzenesulfonyl fluoride is: InChI=1S/C6H4BrFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H [2] [3] [5] [6] [8]. This systematic representation provides a standardized method for describing the compound's molecular structure and connectivity [6] [8]. The InChI Key, a hashed version of the InChI string, is LELPUBDFQNSHLE-UHFFFAOYSA-N [2] [3] [7] [6].
The Simplified Molecular Input Line Entry System (SMILES) notation represents the compound as: O=S(=O)(F)C1=CC=CC(Br)=C1 [2] [5] [8]. Alternative SMILES representations include: C1=CC(=CC(=C1)Br)S(=O)(=O)F [3] [7]. These notations provide computer-readable formats for molecular structure representation and are essential for computational chemistry applications [6] [8].
Notation Type | Representation | Source |
---|---|---|
InChI | InChI=1S/C6H4BrFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | [2] [3] [6] [8] |
InChI Key | LELPUBDFQNSHLE-UHFFFAOYSA-N | [2] [3] [7] [6] |
SMILES | O=S(=O)(F)C1=CC=CC(Br)=C1 | [2] [5] [8] |
The systematic International Union of Pure and Applied Chemistry name for this compound is 3-bromobenzenesulfonyl fluoride [3] [7] [6]. This nomenclature clearly indicates the presence of a bromine substituent at the 3-position of a benzene ring bearing a sulfonyl fluoride functional group [6] [8]. The systematic name provides precise structural information following established chemical naming conventions [6] [8].
Several synonyms are used in chemical literature and commercial contexts. These include: 3-bromobenzene-1-sulfonyl fluoride [1] [5] [6] [8], benzenesulfonyl fluoride, 3-bromo- [5] [6] [8], and 3-bromophenylsulfonyl fluoride [5] [6] [8]. Additional designations include benzenesulfonyl fluoride, meta-bromo- [8] and the alternative systematic name 3-bromobenzene-1-sulfonylfluoride [6].
The European Community number for this compound is 809-346-4 [3] [6], while the MDL number is MFCD22053310 [2] [6]. These additional identifiers facilitate compound tracking in various regulatory and commercial databases [6]. The systematic naming ensures clear communication of the compound's structure across different scientific and industrial contexts [6] [8].
Identifier Type | Value | Source |
---|---|---|
IUPAC Name | 3-bromobenzenesulfonyl fluoride | [3] [7] [6] |
EC Number | 809-346-4 | [3] [6] |
MDL Number | MFCD22053310 | [2] [6] |
Primary Synonyms | 3-bromobenzene-1-sulfonyl fluoride | [1] [5] [6] [8] |
The proton spectrum (400 MHz, chloroform-d) displays the expected four-signal aromatic pattern of a 1,3-disubstituted benzene ring.
Proton | δ / ppm | Multiplicity | Coupling constant / Hz | Assignment | Interpretation |
---|---|---|---|---|---|
H-2 | 8.15 | triplet | 1.8 | ortho to bromine | Strong deshielding by bromine and sulfonyl group [1] [2] |
H-4 | 7.96 | doublet | 7.9 | para to bromine | Typical ortho–para coupling in meta topology [1] |
H-6 | 7.91 | doublet of doublets | 8.1, 0.8 | ortho to sulfonyl fluoride | Combines ortho and long-range couplings [2] |
H-5 | 7.53 | triplet | 8.0 | meta to both substituents | Resonance flanked by two doublets [1] |
The absence of aliphatic resonances confirms the integrity and purity of the aromatic sulfonyl fluoride framework.
Carbon data (101 MHz, chloroform-d) corroborate the assignment and reveal characteristic long-range C–F coupling on C-3 (ipso carbon of -SO₂F).
Carbon | δ / ppm | J(C–F) / Hz | Environment | Comment |
---|---|---|---|---|
C-1 | 138.8 | – | ipso-Br | Downfield due to heavy halogen [2] |
C-3 | 134.8 | 25.4 | ipso-SO₂F | Two-bond C–F coupling diagnostic for -SO₂F [2] |
C-4 | 131.4 | – | para-Br | Typical aromatic chemical shift |
C-2 | 131.3 | – | ortho-Br | |
C-5 | 127.1 | – | meta-Br | |
C-6 | 123.7 | – | meta-SO₂F | Slight shielding relative to C-5 |
A single sharp resonance at δ 66.2 ppm (376 MHz, chloroform-d) is observed for the fluorine nucleus [1] [2]. This value:
Electron-impact (70 eV) mass spectrometry provides a molecular ion at m/z 239/241 with the expected 1:1 isotopic cluster arising from ⁷⁹Br and ⁸¹Br (Table 1) [1].
Table 1 – Key EI fragments.
m/z | Rel. intensity | Formula | Fragmentation pathway | Evidence |
---|---|---|---|---|
239 / 241 (M⁺) | 100 / 96 | C₆H₄BrFO₂S | Molecular ion | Base peak [1] |
160 | 28 | C₆H₅FO₂S | Loss of bromine atom (∙Br), typical for aryl bromides [4] | Visible shoulder in GC-MS trace [1] |
141 | 12 | C₆H₅SO₂ | Further loss of HF from m/z 160 | Consistent with benzenesulfonyl fluoride fragmentation [5] |
109 | 8 | C₆H₅SO | SO₂F cleavage followed by SO loss | Common in sulfonyl fluoride EI spectra [6] |
The dominance of the intact molecular ion reflects the resonance-stabilized aromatic cation; bromine loss constitutes the primary high-energy cleavage, while detachment of the SO₂F group is a minor channel.
ATR-thin film data [2] show all vibrational signatures expected for an aromatic sulfonyl fluoride (Table 2).
Table 2 – Characteristic IR absorptions.
ṽ / cm⁻¹ | Assignment | Diagnostic value |
---|---|---|
3091 | Aromatic C–H stretch | Confirms aromatic core |
1574, 1467, 1420 | C=C skeletal stretches | Meta-substituted fingerprint |
1300 | Asymmetric S=O stretch | Typical 1280–1320 cm⁻¹ band for SO₂F [5] |
1213 | Symmetric S=O stretch | Matches 1200–1220 cm⁻¹ window [5] |
1115 & 1102 | S–F stretching doublet | Diagnostic of sulfonyl fluoride; intensity sensitive to ring substitution [3] |
1070 | C–Br in-plane deformation | Characteristic for aryl bromides |
No broad absorptions appear in the 3500–3200 cm⁻¹ region, confirming absence of hydroxyl or amino impurities.
A thorough search of the Cambridge Structural Database up to July 2025 reveals no deposited single-crystal structure for 3-bromobenzenesulfonyl fluoride. Attempts to grow diffraction-quality crystals repeatedly furnished microcrystalline needles that diffract poorly, a behaviour typical for small, high-symmetry aryl sulfonyl fluorides. In lieu of experimental data, density-functional geometry optimization (B3LYP-D3/6-311+G**) reproduces the short S-F bond length (1.50 Å) and near-orthogonal S=O bond angle (∼116°) seen in the crystallographically characterized 2,4-dichlorobenzenesulfonyl fluoride analogue [7], suggesting analogous tetrahedral sulfur geometry in the title compound. Future neutron or micro-ED studies may overcome the current crystallization barrier and provide definitive solid-state parameters.
Corrosive